N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide
Description
N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide is a compound that features a benzothiazole moiety, a cyclobutyl group, and a pyrrolidine carboxamide structure. Benzothiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c20-16(19-8-2-5-14(19)11-3-1-4-11)18-12-6-7-13-15(9-12)21-10-17-13/h6-7,9-11,14H,1-5,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXHULXIWRMLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCCN2C(=O)NC3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminothiophenol with appropriate reagents to form the benzothiazole ring, followed by coupling with a cyclobutylpyrrolidine carboxamide precursor . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
N-(1,3-benzothiazol-6-yl)-2-cyclobutylpyrrolidine-1-carboxamide can be compared with other benzothiazole derivatives such as:
2-arylbenzothiazoles: Known for their anti-cancer properties.
Benzothiazole-2-thiols: Studied for their antimicrobial activities.
Benzothiazole-2-amines: Investigated for their potential as enzyme inhibitors.
The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
